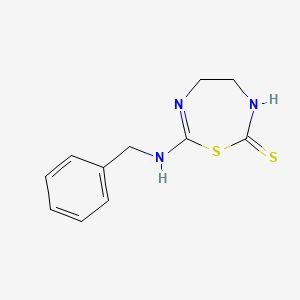
7-(Benzylamino)-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzylamino)-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione is a heterocyclic compound that contains a thiadiazepine ring system. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which makes it a valuable subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzylamino)-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable thiadiazepine precursor in the presence of a cyclizing agent. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the thiadiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
7-(Benzylamino)-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiadiazepine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the thiadiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazepine ring.
Scientific Research Applications
7-(Benzylamino)-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(benzylamino)-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-(Benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione: This compound has a similar benzylamino group but differs in the ring structure.
Pyridazine and Pyridazinone Derivatives: These compounds share some structural similarities and exhibit a range of biological activities.
Uniqueness
7-(Benzylamino)-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione is unique due to its thiadiazepine ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development.
Properties
CAS No. |
647025-50-1 |
|---|---|
Molecular Formula |
C11H13N3S2 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
7-(benzylamino)-4,5-dihydro-3H-1,3,6-thiadiazepine-2-thione |
InChI |
InChI=1S/C11H13N3S2/c15-11-13-7-6-12-10(16-11)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14)(H,13,15) |
InChI Key |
LODFFHDCHHQFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(SC(=S)N1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















